molecular formula C3H9BrOS B049335 Trimethylsulfoxonium Bromide CAS No. 25596-24-1

Trimethylsulfoxonium Bromide

Cat. No. B049335
CAS RN: 25596-24-1
M. Wt: 173.07 g/mol
InChI Key: KEPJZBFFLDRKSF-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of trimethylsulfoxonium bromide has been explored through a modified Kornblum oxidation condition, demonstrating a straightforward method yielding the compound in approximately 65% yields after recrystallization. This process provides an effective route for generating trimethylsulfoxonium bromide, showcasing its accessibility for research and industrial applications (Park, So, & Kim, 2005).

Scientific Research Applications

  • Trimethylsulfoxonium Bromide is a chemical compound with the formula C3H9BrOS . It is a white to almost white powder or crystal .
  • It is used in various scientific fields, particularly in chemistry .
  • It is known to be used as an intermediate in the preparation of other compounds .
  • It can be produced by refluxing dimethyl sulfoxide with methyl iodide .
  • It has been reported that Trimethylsulfoxonium can polymerise to yield polyethylene .
  • Copper, zinc and palladium ions in water react with trimethylsulfoxonium and sodium hydroxide to form sulfur ylide complexes .
  • Production of Other Compounds : Trimethylsulfoxonium Bromide can be used as an intermediate in the preparation of other compounds .

  • Polymerization : Trimethylsulfoxonium can polymerize to yield polyethylene . This could be useful in the field of materials science and engineering.

  • Formation of Sulfur Ylide Complexes : Copper, zinc, and palladium ions in water react with trimethylsulfoxonium and sodium hydroxide to form sulfur ylide complexes . This reaction could have applications in the field of inorganic chemistry.

  • Synthesis of Trimethylsulfoxonium Iodide : Refluxing dimethyl sulfoxide with methyl iodide can yield trimethylsulfoxonium iodide . This could be useful in the field of organic synthesis.

  • Formation of Dimethylsulfoxonium Methylide : When treated with sodium hydride, trimethylsulfoxonium forms dimethylsulfoxonium methylide . This reaction could have applications in the field of organic chemistry, particularly in the synthesis of various organic compounds.

  • Production of Trimethylsulfoxonium Iodide : Refluxing dimethyl sulfoxide with methyl iodide can yield trimethylsulfoxonium iodide . This compound could be useful in the field of organic synthesis and materials science.

  • Synthesis of Various Compounds : Trimethylsulfoxonium Bromide can be used in the synthesis of a wide range of compounds, including trimethylsulfoxonium phthalimide, trimethylsulfoxonium nitrate, trimethylsulfoxonium tetraphenylborate, and others . These compounds could have various applications in different fields of chemistry.

  • Formation of Sulfur Ylide Complexes : Copper, zinc, and palladium ions in water react with trimethylsulfoxonium and sodium hydroxide to form sulfur ylide complexes . These complexes could have potential applications in the field of inorganic chemistry and catalysis.

Safety And Hazards

Trimethylsulfoxonium bromide can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Trimethylsulfoxonium bromide has potential applications in the preparation of novel metconazoles and the production of methylcobalamin . It also has potential uses in research .

properties

InChI

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPJZBFFLDRKSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456116
Record name Trimethylsulfoxonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsulfoxonium Bromide

CAS RN

25596-24-1
Record name Trimethylsulfoxonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsulfoxonium Bromide

Citations

For This Compound
26
Citations
Y Yamamoto - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
… the ylide was prepared from the mixture of trimethylsulfoxonium bromide (0.80 g, 4.62 mmol) … which was prepared from the mixture of trimethylsulfoxonium bromide (0.50 g, 2.89 mmol) …
Number of citations: 13 www.journal.csj.jp
Q Jin, C Jiang, M Gao, D Zhang, S Hu… - The Journal of Organic …, 2021 - ACS Publications
… First, various sulfur ylides like trimethylsulfoxonium bromide and trimethylsulfoxonium chloride were subjected to this one-pot reaction. Trimethylsulfoxonium bromide was equally viable …
Number of citations: 11 pubs.acs.org
H Konno, Y Yamamoto - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
… Further, C ls/S 2p and O ls /S 2p relative intensities for 1 agree well with those for trimethylsulfoxonium bromide, [(CH)aS=O]Br (2), and C ls/Br 3d relative intensity per carbon atom for …
Number of citations: 37 www.journal.csj.jp
C Pipitone, F Giannici, A Martorana… - The Journal of …, 2021 - ACS Publications
… Solid trimethylsulfoxonium bromide (((CH 3 ) 3 SO)Br, 98%) was purchased from Tokyo Chemical Industry. All reagents were used as received. …
Number of citations: 8 pubs.acs.org
WH Jones - 2013 - books.google.com
Catalysis in Organic Syntheses contains the proceedings of the Seventh Conference on Catalysis in Organic Syntheses held in Chicago, 5-7 June 1978. The conference was sponsored …
Number of citations: 32 books.google.com
A Daolio, P Scilabra, G Terraneo, G Resnati - Coordination Chemistry …, 2020 - Elsevier
The σ-hole and π-hole interactions allow for a systematic understanding of some features of the attractive interactions involving elements of groups 13–18 of the periodic table and of …
Number of citations: 66 www.sciencedirect.com
S Jin, J Lu - Zeitschrift für Kristallographie-New Crystal Structures, 2023 - degruyter.com
… An amount of 0.2 mol of trimethylsulfoxonium bromide, 0.1 mol of sodium bromide, and 0.1 mol of indium bromide were dissolved in deionized water. To prevent the hydrolysis of the …
Number of citations: 0 www.degruyter.com
AD Ready, A Irshad, A Kallistova… - Journal of the …, 2023 - ACS Publications
… As such, we established a new facile microwave-assisted method to synthesize B 12 (OCH 3 ) 12 (Figure 2A) using trimethylsulfoxonium bromide (TMSO-Br), which does not produce …
Number of citations: 4 pubs.acs.org
Q Yang, M Sheng, X Li, C Tucker… - … Process Research & …, 2020 - ACS Publications
… A detonation during the preparation of trimethylsulfoxonium bromide (37) was reported by Scaros and Serauskas in 1973, in which 880 g of DMSO was treated with 600 g of methyl …
Number of citations: 73 pubs.acs.org
KH Kuck, K Stenzel, JP Vors - Modern crop protection …, 2012 - Wiley Online Library
Fungicides that inhibit targets within the fungal sterol biosynthesis have been the most important group of specific fungicides worldwide for more than the past three decades. The …
Number of citations: 63 onlinelibrary.wiley.com

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